![molecular formula C13H15NO3S B2620327 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(o-tolyl)acetamide CAS No. 838891-20-6](/img/structure/B2620327.png)
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(o-tolyl)acetamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(o-tolyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is commonly referred to as DTAA and has been synthesized using various methods.
Scientific Research Applications
DTAA has been extensively studied for its potential applications in various fields. In medicine, DTAA has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties. In agriculture, DTAA has been shown to have potential as a herbicide and insecticide. In materials science, DTAA has been used as a precursor for the synthesis of various materials such as metal sulfides and metal oxides.
Mechanism of Action
The mechanism of action of DTAA is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. DTAA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DTAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DTAA can inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of DTAA in vivo are not fully understood.
Advantages and Limitations for Lab Experiments
DTAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using simple methods. It has also been shown to exhibit potent anticancer, antifungal, and antibacterial properties. However, there are also some limitations to using DTAA in lab experiments. Its mechanism of action is not fully understood, and its effects in vivo are not well documented.
Future Directions
There are several future directions for research on DTAA. One area of research could focus on elucidating the mechanism of action of DTAA. Another area of research could focus on exploring the potential applications of DTAA in medicine, agriculture, and materials science. Additionally, more studies are needed to investigate the biochemical and physiological effects of DTAA in vivo.
Synthesis Methods
DTAA can be synthesized using various methods that involve the reaction of o-toluidine with ethyl chloroacetate to form ethyl N-(o-tolyl)acetamide. This intermediate is then reacted with sulfuric acid to form N-(o-tolyl)acetamide sulfate. The final step involves the reaction of N-(o-tolyl)acetamide sulfate with sodium sulfite to form DTAA.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-10-5-3-4-6-13(10)14(11(2)15)12-7-8-18(16,17)9-12/h3-8,12H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMIVQFOEZIFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(o-tolyl)acetamide |
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